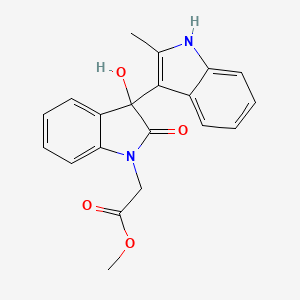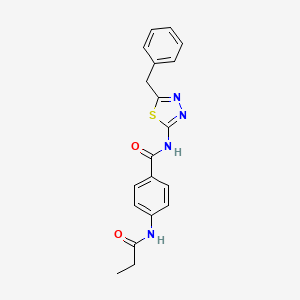![molecular formula C18H21N3O4 B4394048 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4394048.png)
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide
Vue d'ensemble
Description
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide, also known as INE, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of substituted benzamides and has been found to have potential therapeutic applications in various diseases. In
Mécanisme D'action
The mechanism of action of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is commonly dysregulated in cancer cells. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to inhibit the activation of Akt and mTOR, leading to the inhibition of cell growth and proliferation. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the expression of various proteins involved in cell growth and survival, including cyclin D1, c-Myc, and Bcl-2. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has also been found to increase the expression of proteins involved in apoptosis, including Bax and caspase-3. In addition, 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to have anti-inflammatory properties, which can reduce inflammation in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in lab experiments is its specificity towards cancer cells. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to have minimal toxicity towards normal cells, which makes it an ideal candidate for cancer therapy. However, one of the limitations of using 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in scientific research. One of the directions is the development of new analogs of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide that have improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in other diseases, such as diabetes and neurodegenerative diseases. In addition, the combination of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide with other drugs or therapies could enhance its efficacy in cancer therapy.
Applications De Recherche Scientifique
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been extensively used in scientific research, especially in the field of cancer research. It has been found to have potential therapeutic applications in various types of cancer, including breast, lung, and colon cancer. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-angiogenic properties, which can prevent the formation of new blood vessels in tumors.
Propriétés
IUPAC Name |
N-[2-(2-nitroanilino)ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13(2)25-15-9-7-14(8-10-15)18(22)20-12-11-19-16-5-3-4-6-17(16)21(23)24/h3-10,13,19H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFASRRLSEDVJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCNC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(4-methylphenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4393987.png)
![N-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4393988.png)

![N-{2-[4-(4-isopropoxybenzoyl)-1-piperazinyl]ethyl}isonicotinamide](/img/structure/B4394003.png)
![ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4394006.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394026.png)
![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)

![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4394042.png)

![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)
